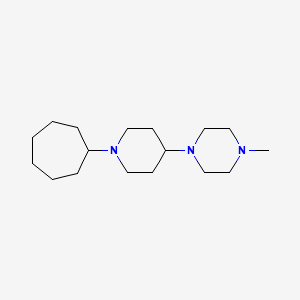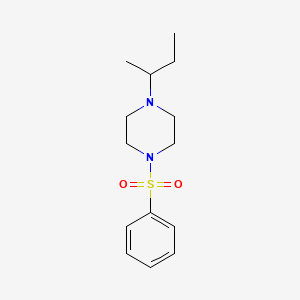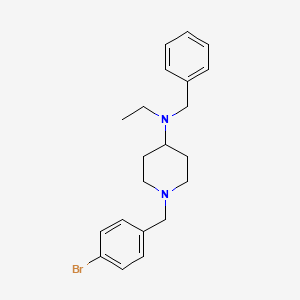
1-(1-Cycloheptylpiperidin-4-yl)-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Cycloheptylpiperidin-4-yl)-4-methylpiperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of pharmacological activities and are commonly used in medicinal chemistry for the development of therapeutic agents. This compound features a unique structure with a cycloheptyl group attached to a piperidine ring, which is further connected to a methylpiperazine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Cycloheptylpiperidin-4-yl)-4-methylpiperazine typically involves multi-step organic reactions. One common method starts with the preparation of 1-cycloheptylpiperidine, which can be synthesized through the hydrogenation of 1-cycloheptylpyridine. This intermediate is then reacted with 4-methylpiperazine under suitable conditions, such as in the presence of a base like sodium hydride or potassium carbonate, to yield the final product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Cycloheptylpiperidin-4-yl)-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting any carbonyl groups present in the structure to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms, where alkyl or aryl halides can be introduced to form new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: N-oxides of the parent compound.
Reduction: Alcohol derivatives if carbonyl groups are present.
Substitution: Alkylated or arylated piperazine derivatives.
Applications De Recherche Scientifique
1-(1-Cycloheptylpiperidin-4-yl)-4-methylpiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter systems.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 1-(1-Cycloheptylpiperidin-4-yl)-4-methylpiperazine involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly by binding to receptors in the central nervous system. This interaction can influence the release and uptake of neurotransmitters, thereby affecting neuronal signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is hypothesized that the compound may act on serotonin or dopamine receptors.
Comparaison Avec Des Composés Similaires
1-(1-Cycloheptylpiperidin-4-yl)-4-methylpiperazine can be compared with other piperazine derivatives, such as:
1-(4-Methylpiperazin-1-yl)piperidine: Similar in structure but lacks the cycloheptyl group, which may result in different pharmacological properties.
1-(1-Cyclohexylpiperidin-4-yl)-4-methylpiperazine: Contains a cyclohexyl group instead of a cycloheptyl group, potentially leading to variations in biological activity and receptor binding affinity.
1-(1-Cyclopentylpiperidin-4-yl)-4-methylpiperazine: Features a cyclopentyl group, which may influence its chemical reactivity and pharmacokinetics.
The uniqueness of this compound lies in its specific structural configuration, which can result in distinct interactions with biological targets and unique pharmacological profiles compared to its analogs.
Propriétés
Formule moléculaire |
C17H33N3 |
|---|---|
Poids moléculaire |
279.5 g/mol |
Nom IUPAC |
1-(1-cycloheptylpiperidin-4-yl)-4-methylpiperazine |
InChI |
InChI=1S/C17H33N3/c1-18-12-14-20(15-13-18)17-8-10-19(11-9-17)16-6-4-2-3-5-7-16/h16-17H,2-15H2,1H3 |
Clé InChI |
YMCLRCUKEKGDEW-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2CCN(CC2)C3CCCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(azepan-1-ylcarbonyl)phenyl]acetamide](/img/structure/B10883839.png)
![1-(Methylsulfonyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10883850.png)
![N,N-dibutyl-N'-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]imidoformamide](/img/structure/B10883856.png)
![4-Bromo-2-{[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methyl}phenol](/img/structure/B10883863.png)
![N-(4-{[4-(3-phenylpropyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10883872.png)
![2-methoxy-N'-[(3Z)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B10883880.png)
![3-[Benzyl(ethyl)amino]-N~1~-(3-chloro-2-methylphenyl)propanamide](/img/structure/B10883885.png)
![3-chloro-N-({4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}carbamothioyl)-6-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B10883888.png)

![ethyl 6-(5-{[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate](/img/structure/B10883899.png)
![N'-{[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}-2-methylbenzohydrazide](/img/structure/B10883902.png)


